7-Chloro-1,6-naphthyridin-4(1H)-one
Overview
Description
7-Chloro-1,6-naphthyridin-4(1H)-one, commonly known as 7-CN, is an important organic compound that has many applications in the fields of scientific research and laboratory experiments. It is a heterocyclic compound comprised of a nitrogen atom and a chlorine atom connected to a six-member naphthyridine ring. 7-CN is a versatile compound that has a wide range of chemical and biological properties, making it an important tool for scientists and researchers.
Scientific Research Applications
Synthesis and Functionalization
Sequential Suzuki–Miyaura Cross-Couplings : 7-chloro-1,6-naphthyridin-4(1H)-one has been utilized in a practical synthesis process involving Suzuki–Miyaura cross-coupling reactions, providing a method for creating highly functionalized 1,6-naphthyridones (Montoir, Duflos, Bazin, & Tonnerre, 2014).
Synthesis of Anticancer Drug Intermediates : This compound is an important intermediate in synthesizing biologically active anticancer drugs. A study detailed an efficient synthesis method optimized for producing these intermediates, highlighting its role in pharmaceutical research (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Efficient One-Pot Synthesis : It has been used in an efficient one-pot synthesis process for creating 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones, employing regioselective palladium-catalyzed cross-coupling and SNAr reactions. This highlights its versatility in synthetic chemistry (Montoir, Duflos, Bazin, & Tonnerre, 2015).
Biological Applications
Inhibitors of Protein Tyrosine Kinases : Derivatives of 7-chloro-1,6-naphthyridin-4(1H)-one, specifically 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, have been identified as potent inhibitors of protein tyrosine kinases. This application is significant in the context of cancer research, where such inhibitors can play a crucial role (Thompson et al., 2000).
Antitumor Activity : A study on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, derived from 7-chloro-1,6-naphthyridin-4(1H)-one, demonstrated significant antitumor activity. This suggests its potential in developing new cancer therapies (Insuasty et al., 2013).
Chemical Properties and Analysis
X-ray Crystallography : The compound has been analyzed using X-ray crystallography to understand its structure and potential pharmaceutical applications better. Such structural analysis is critical in developing new drugs and understanding molecular interactions (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).
Ring Transformations and Tele‐Aminations : Research has also focused on its reactivity, such as in ring transformations and tele-aminations, providing insights into its chemical behavior and potential for further functionalization (Plas, Woźniak, & Veldhuizen, 2010).
properties
IUPAC Name |
7-chloro-1H-1,6-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXJMXCMHOCSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C2C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679454 | |
Record name | 7-Chloro-1,6-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,6-naphthyridin-4(1H)-one | |
CAS RN |
952138-12-4 | |
Record name | 7-Chloro-1,6-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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